HrdC is primarily derived from Escherichia coli, a model organism widely used in molecular biology. It belongs to the RecQ helicase family, which is known for its involvement in maintaining genomic stability through DNA repair and replication processes. The classification of hrdC within this family highlights its evolutionary conservation and functional importance across various species.
The synthesis of hrdC protein typically involves recombinant DNA technology. The gene encoding the hrdC protein is cloned into an expression vector, which is then transformed into a suitable host, often E. coli. Following transformation, the host cells are cultured under conditions that promote protein expression.
The purification process may include steps like dialysis and gel filtration to ensure high purity and functionality of the hrdC protein.
The hrdC protein features a distinct structural domain known as the helicase and RNA-binding domain, which plays a critical role in its interaction with nucleic acids. Structural studies have revealed that this domain adopts a specific conformation that facilitates binding to single-stranded DNA.
Data from these studies indicate that the hrdC protein contains conserved motifs characteristic of helicases, which are essential for its catalytic activity.
HrdC participates in several biochemical reactions associated with DNA metabolism:
Kinetic studies reveal that the rate of ATP hydrolysis correlates with its ability to translocate along DNA, highlighting the interdependence between these processes.
The mechanism by which hrdC operates involves several steps:
Experimental data indicate that mutations within key residues of hrdC can significantly impact its helicase activity, underscoring the precision required for its function.
HrdC exhibits several notable physical and chemical properties:
Analytical techniques such as circular dichroism spectroscopy are employed to assess the secondary structure content, confirming that hrdC predominantly consists of alpha-helices and beta-sheets.
The hrdC protein has several applications in scientific research:
The Helicase and RNaseD C-terminal (HRDC) domain is a conserved feature in RecQ helicases, though its sequence divergence underlies functional specialization. Primary sequence alignment reveals a core of ~100 amino acids with moderate conservation (15–30% identity) across species. Key conserved residues cluster in hydrophobic cores and structural motifs: (1) Helix-stabilizing residues (e.g., Leu, Ile, Val) dominate the hydrophobic core; (2) Charged surface residues (e.g., Glu, Lys) exhibit lineage-specific variation; and (3) Loop regions display the highest variability, particularly in eukaryotic homologs. For example, human BLM (residues 1210–1294) and E. coli RecQ (EcRecQ) share only 19% identity, yet both retain five α-helical segments. Disease-linked mutations (e.g., BLM Lys1270) often map to conserved surface residues, implicating them in DNA/protein interactions [1] [5] [10].
Table 1: Conserved Sequence Motifs in HRDC Domains
Organism/Protein | Conserved Residues | Function | Variability Region |
---|---|---|---|
H. sapiens BLM | L1218, V1245, K1270 | Hydrophobic core, DNA binding | 310-helical loop (1226–1235) |
E. coli RecQ | Y555, F569, K526 | ssDNA binding, stability | C-terminal tail (560–574) |
D. radiodurans RecQ | E773, K777, D782 (HRDC3) | Electrostatic surface modulation | Loop between α1-α2 |
S. cerevisiae Sgs1 | Q862, F879, R890 | Protein-protein interactions | N-terminal extension |
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for determining HRDC solution structures and dynamics. Key advances include:
X-ray crystallography provides atomic-resolution snapshots of HRDC conformations and complexes:
Table 2: Structural Techniques Applied to HRDC Domains
Technique | Resolution/Precision | Key HRDC Insights | Example Study System |
---|---|---|---|
NMR (RDC-PANDA) | <1.5 Å backbone RMSD | Dihedral angles, dynamics, DNA-binding residues | BLM HRDC [6] |
X-ray crystallography | 1.1–2.8 Å | Electrostatic surfaces, ligand complexes | EcRecQ HRDC [9] |
Cryo-EM* | ~3–4 Å | Full-length RecQ helicase conformations | BLM helicase-core [10] |
*Limited direct HRDC data due to domain flexibility
All HRDC domains adopt a globular fold of five α-helices (α1–α5) arranged in an anti-parallel bundle. Structural conservation includes:
Electrostatic surfaces dictate HRDC functional divergence:
Table 3: Electrostatic Surface Properties of HRDC Domains
HRDC Domain | Surface Properties | Functional Role | Biological Consequence |
---|---|---|---|
BLM (Human) | Acidic (pI ~4.5); Glu/Asp-rich | Protein-DNA scaffolding | Loss of dHJ dissolution in K1270A |
EcRecQ | Hydrophobic; Tyr555 patch | ssDNA binding | Reduced DNA affinity in Y555A |
DrRecQ HRDC3 | Bipolar; Acidic loop + basic groove | DNA structure recognition | Altered duplex unwinding kinetics |
Sgs1 (Yeast) | Neutral; Charged residue clusters | Protein recruitment | Defective recombination repair |
Variable regions fine-tune HRDC function:
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